(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
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Description
(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C17H19NOS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole involves the reaction of a benzo[b]thiophene derivative with a cyclohexylamine derivative, followed by cyclization to form the oxazole ring.
Starting Materials
Benzo[b]thiophene, Cyclohexylamine, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate
Reaction
1. Benzo[b]thiophene is reacted with acetic anhydride and sodium acetate in the presence of hydrochloric acid to form the corresponding acetylated derivative., 2. The acetylated derivative is then reacted with cyclohexylamine in the presence of sodium hydroxide to form the desired amine derivative., 3. The amine derivative is then cyclized with the help of methanol and water to form the oxazole ring., 4. The resulting product is purified using ethyl acetate to obtain (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole.
properties
IUPAC Name |
(4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKRZALCNPMMD-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole |
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